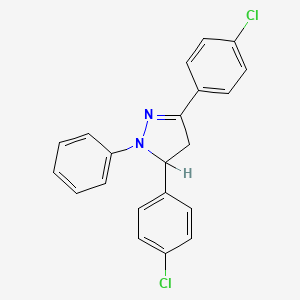![molecular formula C10H9N3O4S B5917944 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)
1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole
Descripción general
Descripción
The compound “1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the sulfonyl and nitro groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonyl group attached to a 4-methylphenyl group, and a nitro group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfonyl and nitro groups, both of which are electron-withdrawing and could therefore influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and nitro groups could influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models. It has also been found to have potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it has anti-inflammatory properties and can reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole in lab experiments is its ability to reduce inflammation in animal models. This makes it a useful tool for studying the inflammatory response. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole. One area of research is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another area of research is to investigate its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-4-10(5-3-8)18(16,17)12-7-9(6-11-12)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXTZCMKWNNBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
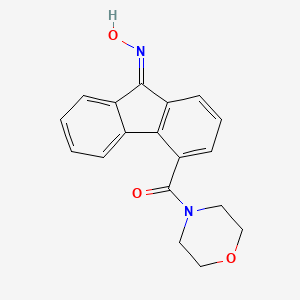
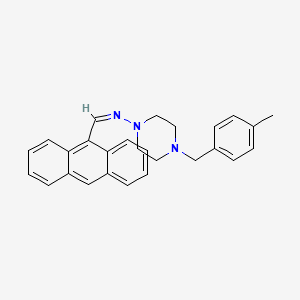
![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
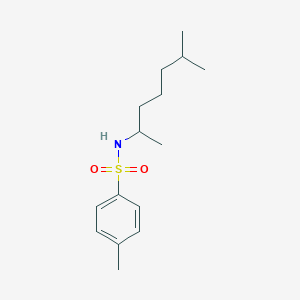
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
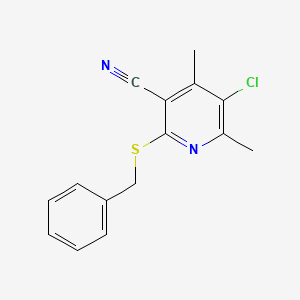
methanone](/img/structure/B5917963.png)

